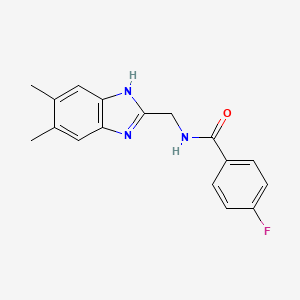
N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide is a synthetic organic compound with a molecular formula of C17H16FN3O This compound is known for its unique chemical structure, which includes a benzimidazole core substituted with dimethyl groups and a fluorobenzene moiety
准备方法
The synthesis of N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the benzimidazole core: This step involves the condensation of o-phenylenediamine with an appropriate carboxylic acid or its derivative under acidic conditions to form the benzimidazole ring.
Introduction of dimethyl groups: The benzimidazole core is then alkylated using methylating agents such as methyl iodide in the presence of a base like potassium carbonate.
Attachment of the fluorobenzene moiety: The final step involves the coupling of the dimethyl-substituted benzimidazole with 4-fluorobenzenecarboxylic acid or its derivative using a coupling reagent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst such as 4-dimethylaminopyridine (DMAP).
Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of continuous flow reactors for large-scale synthesis.
化学反应分析
N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.
Substitution: The fluorine atom in the fluorobenzene moiety can be substituted with other nucleophiles (e.g., amines, thiols) under appropriate conditions, leading to the formation of substituted derivatives.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: The compound has been studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Research has explored its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
作用机制
The mechanism of action of N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide involves its interaction with specific molecular targets and pathways. For example, in biological systems, it may bind to enzymes or receptors, inhibiting their activity and leading to therapeutic effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
相似化合物的比较
N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-fluorobenzenecarboxamide can be compared with other similar compounds, such as:
N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)benzenecarboxamide: This compound lacks the fluorine atom in the benzene ring, which may affect its chemical reactivity and biological activity.
N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-chlorobenzenecarboxamide: The presence of a chlorine atom instead of fluorine may result in different chemical and biological properties.
N-((5,6-Dimethyl-1H-1,3-benzimidazol-2-yl)methyl)-4-bromobenzenecarboxamide:
属性
IUPAC Name |
N-[(5,6-dimethyl-1H-benzimidazol-2-yl)methyl]-4-fluorobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16FN3O/c1-10-7-14-15(8-11(10)2)21-16(20-14)9-19-17(22)12-3-5-13(18)6-4-12/h3-8H,9H2,1-2H3,(H,19,22)(H,20,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMNQCTWLHIKOOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1C)N=C(N2)CNC(=O)C3=CC=C(C=C3)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16FN3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
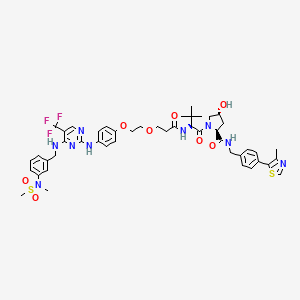
![2-[1-(2-methylphenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(3-nitrophenyl)acetamide](/img/structure/B2417355.png)
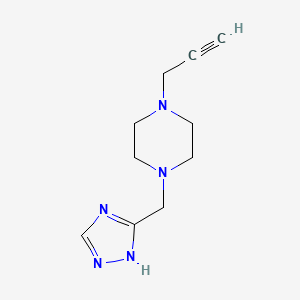
![(2E,3E)-1-(4-fluorophenyl)-3-(methoxyimino)-2-[2-(4-methylphenyl)hydrazin-1-ylidene]propan-1-one](/img/structure/B2417359.png)
![N-ethyl-N-methyl-3-[(E)-2-phenylethenyl]sulfonyl-1,3-thiazolidine-4-carboxamide](/img/structure/B2417361.png)
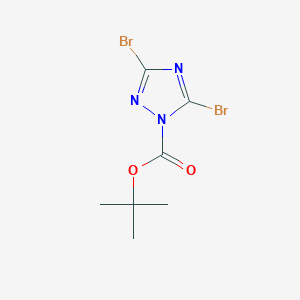
![8-Methyl-3-[(6-methylpyridazin-3-yl)oxy]-8-azabicyclo[3.2.1]octane](/img/structure/B2417363.png)
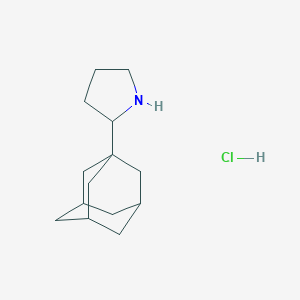
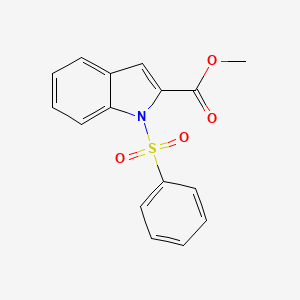
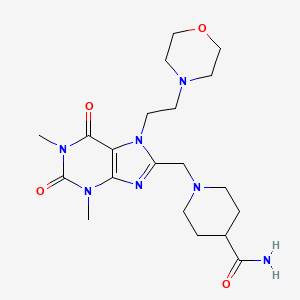
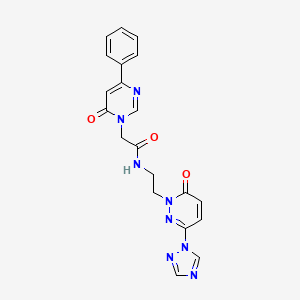
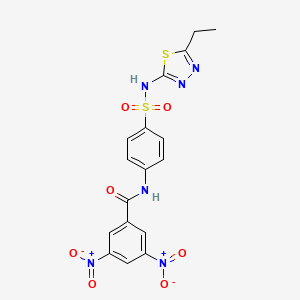
![1-[({[(Aminocarbonyl)amino]carbothioyl}amino)carbonyl]-4-methylbenzene](/img/structure/B2417375.png)
![10-methyl-7-(trifluoromethyl)benzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B2417377.png)
